molecular formula C16H11ClF6N2O B11483357 N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

Cat. No.: B11483357
M. Wt: 396.71 g/mol
InChI Key: IGNUPINGILIBAR-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a 4-chlorophenyl group and a hexafluoropropan-2-yl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 2,2,2-trifluoroacetophenone.

    Formation of Intermediate: The 4-chloroaniline is reacted with 2,2,2-trifluoroacetophenone under acidic conditions to form an intermediate.

    Amidation: The intermediate is then subjected to amidation with benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide is unique due to its hexafluoropropan-2-yl group, which imparts distinct physicochemical properties and enhances its biological activity compared to similar compounds.

Properties

Molecular Formula

C16H11ClF6N2O

Molecular Weight

396.71 g/mol

IUPAC Name

N-[2-(4-chloroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

InChI

InChI=1S/C16H11ClF6N2O/c17-11-6-8-12(9-7-11)24-14(15(18,19)20,16(21,22)23)25-13(26)10-4-2-1-3-5-10/h1-9,24H,(H,25,26)

InChI Key

IGNUPINGILIBAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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